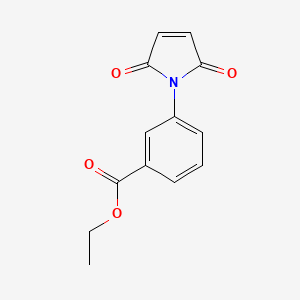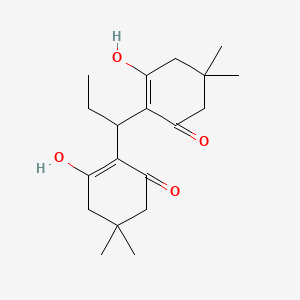
2,2'-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) is a complex organic compound known for its unique structural properties and significant biological activities This compound belongs to the class of tetraketones, which are characterized by the presence of four ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde . This reaction is often catalyzed by 2-aminopyrazine, which facilitates the formation of the desired tetraketone structure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of solid supports, such as montmorillonite KSF, as catalysts has been explored to enhance the efficiency and yield of the reaction . Microwave irradiation in the presence of these catalysts can further accelerate the reaction, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) involves its interaction with molecular targets and pathways related to oxidative stress. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative reactions. This activity is primarily mediated through the donation of hydrogen atoms from its hydroxyl groups, neutralizing reactive oxygen species (ROS) and preventing cellular damage .
相似化合物的比较
Similar Compounds
- 2,2’-Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-Propane-1,3-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
- 2,2’-((4-bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)
Uniqueness
Compared to similar compounds, 2,2’-Propane-1,1-diylbis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable crystals and its significant antioxidant activity make it a valuable compound for various applications .
属性
CAS 编号 |
19744-85-5 |
|---|---|
分子式 |
C19H28O4 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
3-hydroxy-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propyl]-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H28O4/c1-6-11(16-12(20)7-18(2,3)8-13(16)21)17-14(22)9-19(4,5)10-15(17)23/h11,20,22H,6-10H2,1-5H3 |
InChI 键 |
WZFOYJQXRXGQTM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(CC(CC1=O)(C)C)O)C2=C(CC(CC2=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)


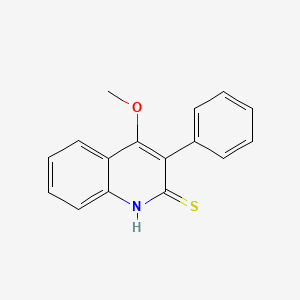
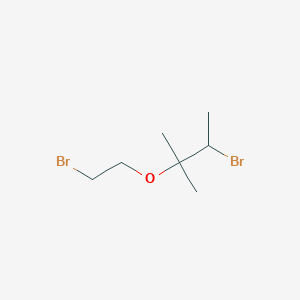

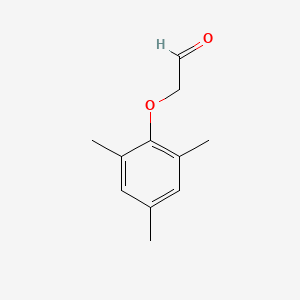
![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
